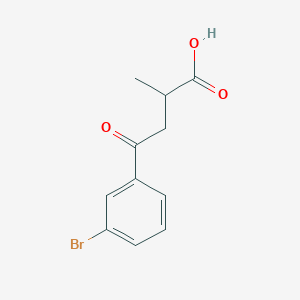

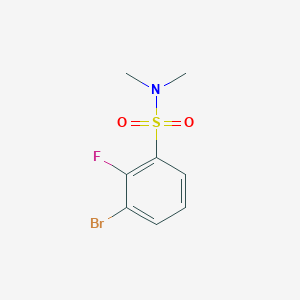

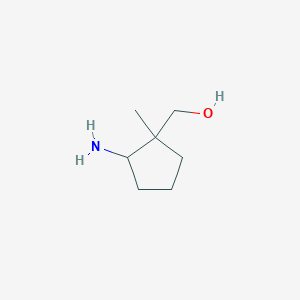

![molecular formula C7H11N3O4S B1525968 3-[(1H-pyrazol-3-ylmethyl)sulfamoyl]propanoic acid CAS No. 1250349-23-5](/img/structure/B1525968.png)

3-[(1H-pyrazol-3-ylmethyl)sulfamoyl]propanoic acid

説明

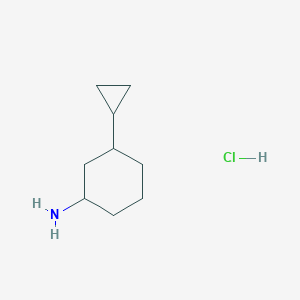

“3-[(1H-pyrazol-3-ylmethyl)sulfamoyl]propanoic acid” is a chemical compound with the molecular formula C7H11N3O4S . It has a molecular weight of 233.25 . The IUPAC name for this compound is 3-{[(1H-pyrazol-3-yl)methyl]amino]sulfonyl}propanoic acid .

Molecular Structure Analysis

The InChI code for “3-[(1H-pyrazol-3-ylmethyl)sulfamoyl]propanoic acid” is 1S/C7H11N3O4S/c11-7(12)2-4-15(13,14)9-5-6-1-3-8-10-6/h1,3,9H,2,4-5H2,(H,8,10)(H,11,12) . This code provides a specific representation of the molecular structure of the compound.科学的研究の応用

Regiospecific Synthesis and Structure Determination :

- Kumarasinghe, Hruby, and Nichol (2009) described the regiospecific synthesis of compounds similar to "3-[(1H-pyrazol-3-ylmethyl)sulfamoyl]propanoic acid". They emphasized the importance of single-crystal X-ray analysis for unambiguous structure determination, highlighting the complexities in identifying regioisomers solely through spectroscopic techniques (Kumarasinghe et al., 2009).

Catalytic Applications in Organic Synthesis :

- Tayebi et al. (2011) used a compound related to "3-[(1H-pyrazol-3-ylmethyl)sulfamoyl]propanoic acid" as a catalyst in the condensation of aromatic aldehydes and pyrazolone, highlighting its recyclable nature and consistent catalytic activity across multiple runs (Tayebi et al., 2011).

Synthesis and Antimicrobial Activity :

- Darwish et al. (2014) synthesized new heterocyclic compounds incorporating a sulfamoyl moiety, similar to the compound , demonstrating their potential as antimicrobial agents. The study highlights the versatility of this compound class in creating effective antimicrobial agents (Darwish et al., 2014).

Green Synthesis Approaches :

- Zakerinasab et al. (2016) explored the use of sulfamic acid-supported nanoparticles for synthesizing pyrazole derivatives, emphasizing the avoidance of toxic solvents in this process. This research underscores the environmental benefits of using such compounds in green chemistry (Zakerinasab et al., 2016).

Magnetic Nanoparticle Applications :

- Zhang et al. (2016) utilized graphene oxide anchored sulfonic acid nanoparticles for the synthesis of pyrazolo[3,4-b]pyridine derivatives. The study highlights the catalyst's recyclability and efficiency under microwave irradiation, demonstrating the utility of such compounds in advanced synthesis techniques (Zhang et al., 2016).

Nano Organo Solid Acids in Synthesis :

- Zolfigol, Ayazi-Nasrabadi, and Baghery (2015) developed novel nano organocatalysts with urea moiety for synthesizing various compounds. The study demonstrates the catalytic applications of these compounds in producing biologically active derivatives (Zolfigol et al., 2015).

Ultrasound-Assisted Synthesis and Biological Evaluation :

- Sehout et al. (2020) described the ultrasound-assisted synthesis of pyrazolone derivatives using sulfamic acid as a catalyst. The study focuses on the antibacterial activity and oral bioavailability of these compounds, demonstrating their potential in medical applications (Sehout et al., 2020).

Poly Vinyl Alcohol/Acrylic Acid Hydrogels Modification :

- Aly and El-Mohdy (2015) modified radiation-induced hydrogels with amines, including pyrazole derivatives. This research highlights the potential of these compounds in enhancing the properties of polymeric materials for medical applications (Aly & El-Mohdy, 2015).

特性

IUPAC Name |

3-(1H-pyrazol-5-ylmethylsulfamoyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O4S/c11-7(12)2-4-15(13,14)9-5-6-1-3-8-10-6/h1,3,9H,2,4-5H2,(H,8,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBRUXTGUCISCMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NN=C1)CNS(=O)(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(1H-pyrazol-3-ylmethyl)sulfamoyl]propanoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

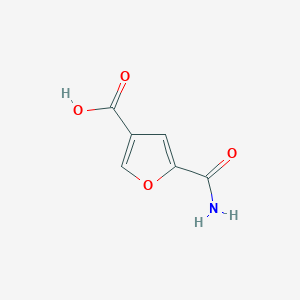

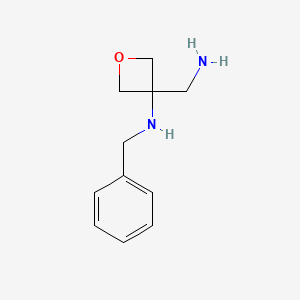

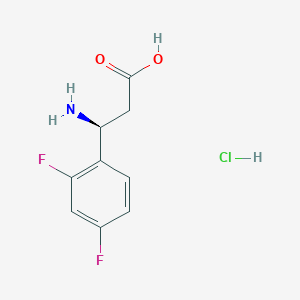

![6-[(3-Bromophenyl)sulfanyl]pyridine-2-carboxylic acid](/img/structure/B1525891.png)